1-Ethyl-1H-indole-4-carbonitrile
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Overview
Description
1-Ethyl-1H-indole-4-carbonitrile is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-ethylindole with a suitable nitrile source under specific conditions. For instance, the reaction of 1-ethylindole with cyanogen bromide in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at specific positions using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-4-carboxylic acid derivatives, while substitution reactions can produce halogenated indole compounds.
Scientific Research Applications
1-Ethyl-1H-indole-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and drug development.
Biology: The compound is used in the study of biological processes and as a precursor for bioactive molecules.
Industry: The compound finds applications in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
- 1-Methyl-1H-indole-4-carbonitrile
- 1-Propyl-1H-indole-4-carbonitrile
- 1-Butyl-1H-indole-4-carbonitrile
Comparison: 1-Ethyl-1H-indole-4-carbonitrile is unique due to its specific ethyl substitution at the nitrogen atom, which can influence its chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
1-ethylindole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-13-7-6-10-9(8-12)4-3-5-11(10)13/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZZIJRDXNPFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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